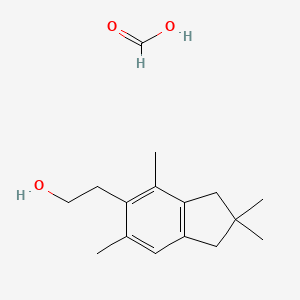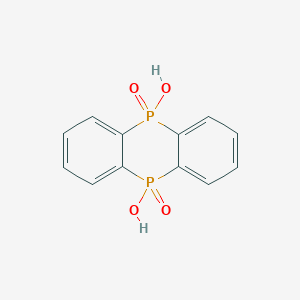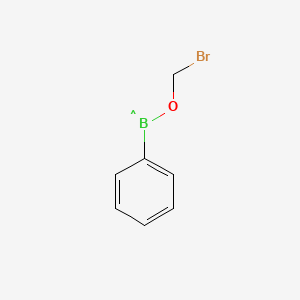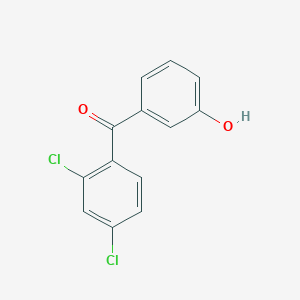
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is a complex organic compound that combines the properties of formic acid and a substituted ethanol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4,6-tetramethyl-1,3-dihydroindene with ethylene oxide, followed by formylation to introduce the formic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium, nickel, or rhodium are often employed in hydrogenation steps to facilitate the formation of the desired ethanol derivative. The process is optimized to minimize by-products and maximize the purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formic acid moiety to methanol derivatives.
Substitution: The ethanol part of the molecule can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other industrial chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol involves its interaction with various molecular targets. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the ethanol derivative can engage in hydrophobic interactions. These combined effects influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: An aliphatic diol used in polymer synthesis.
2,2,4,6-Tetramethyl-1,3-dihydroindene: A precursor in the synthesis of the target compound.
Uniqueness
Formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol is unique due to its combination of formic acid and a highly substituted ethanol derivative. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64243-47-6 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
formic acid;2-(2,2,4,6-tetramethyl-1,3-dihydroinden-5-yl)ethanol |
InChI |
InChI=1S/C15H22O.CH2O2/c1-10-7-12-8-15(3,4)9-14(12)11(2)13(10)5-6-16;2-1-3/h7,16H,5-6,8-9H2,1-4H3;1H,(H,2,3) |
Clé InChI |
KASPLUGWMCKSON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(C2)(C)C)C(=C1CCO)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)





![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)



